molecular formula C13H11F3O4 B611313 Tfmb-(R)-2-HG

Tfmb-(R)-2-HG

Cat. No.: B611313
M. Wt: 288.22 g/mol
InChI Key: UXTLNUGKDZMPTC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFMB-R-2-HG involves the esterification of ®-2-hydroxyglutarate with [3-(trifluoromethyl)phenyl]methanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for TFMB-R-2-HG are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TFMB-R-2-HG primarily undergoes substitution reactions due to the presence of the ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions to yield ®-2-hydroxyglutarate and [3-(trifluoromethyl)phenyl]methanol .

Common Reagents and Conditions

Major Products

Mechanism of Action

TFMB-R-2-HG exerts its effects by competitively inhibiting alpha-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets, including lysine demethylases and DNA hydroxylases, leading to alterations in gene expression and cellular differentiation. The compound’s role in leukemogenesis is particularly significant, as it impairs the differentiation of hematopoietic cells in response to estrogen withdrawal .

Comparison with Similar Compounds

Biological Activity

Tfmb-(R)-2-HG, or trifluoromethylbenzyl (R)-2-hydroxyglutarate, is a compound that has garnered significant attention in cancer research, particularly due to its role as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer biology.

This compound is known to inhibit various enzymes involved in epigenetic regulation, particularly the TET family of dioxygenases and KDM5 histone demethylases. These enzymes are crucial for maintaining normal cellular differentiation and function:

  • Inhibition of TET Enzymes : this compound has been shown to suppress TET2 activity, leading to decreased levels of 5-hydroxymethylcytosine (5hmC), a marker associated with active DNA demethylation. This suppression contributes to the transformation of hematopoietic cells into a cytokine-independent state .
  • KDM5 Histone Demethylase Inhibition : The compound also inhibits KDM5A, KDM5C, and KDM5D, which are involved in the demethylation of histone H3 at lysine 4 (H3K4). This inhibition results in increased trimethylation at H3K4, promoting oncogenic transcriptional programs .

Effects on Cellular Processes

The biological effects of this compound are primarily observed in hematopoietic cell lines such as TF-1 cells. Key findings include:

  • Cytokine Independence : Treatment with this compound induces cytokine independence in TF-1 cells, allowing them to proliferate without external growth factors. This effect is dose-dependent, with significant transformation observed at concentrations as low as 100 μM .
  • Differentiation Block : The compound also inhibits erythropoietin (EPO)-induced differentiation in these cells. Interestingly, higher concentrations are required to block differentiation compared to those needed for cytokine independence .

Research Findings and Case Studies

Several studies have investigated the implications of this compound in various cancer contexts:

  • Acute Myeloid Leukemia (AML) :
    • In AML models with IDH mutations, this compound levels correlate with disease progression and poor prognosis. Elevated levels of this metabolite have been linked to enhanced leukemogenesis .
    • A study demonstrated that TF-1 cells exposed to this compound exhibited features characteristic of leukemia, including growth factor independence and altered differentiation pathways .
  • Chondrosarcoma :
    • Research indicates that this compound may serve as a biomarker for IDH-mutant chondrosarcoma. Elevated intratumoral levels were associated with decreased survival rates, highlighting its potential as a therapeutic target .
  • Glioma Formation :
    • In glioma models, treatment with this compound significantly enhanced anchorage-independent growth, suggesting its role in promoting tumorigenesis through epigenetic modifications .

Data Table: Summary of Biological Activities

ActivityEffectConcentration Range
Cytokine IndependenceInduces proliferation without cytokines100 μM - 500 μM
Differentiation BlockInhibits EPO-induced differentiationHigher concentrations needed
KDM5 InhibitionIncreased H3K4 trimethylationEffective at 250 μM
TET2 SuppressionDecreased 5hmC levelsSignificant at ~500 μM

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTLNUGKDZMPTC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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